molecular formula C9H7IN2 B372776 4-Iodo-3-quinolinylamine

4-Iodo-3-quinolinylamine

Cat. No.: B372776
M. Wt: 270.07g/mol
InChI Key: VBANBLPCZKEQAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-3-quinolinylamine is a halogenated quinoline derivative featuring an iodine substituent at position 4 and an amino group at position 3 of the quinoline core. Quinoline-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties . The iodine atom in such derivatives often enhances metabolic stability and binding affinity in drug design, while the amino group can facilitate hydrogen bonding interactions with biological targets .

Properties

Molecular Formula

C9H7IN2

Molecular Weight

270.07g/mol

IUPAC Name

4-iodoquinolin-3-amine

InChI

InChI=1S/C9H7IN2/c10-9-6-3-1-2-4-8(6)12-5-7(9)11/h1-5H,11H2

InChI Key

VBANBLPCZKEQAB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(C=N2)N)I

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)N)I

Origin of Product

United States

Comparison with Similar Compounds

Key Findings and Functional Differences

Halogen Effects: Iodo vs. Bromo: 6-Iodo-3-methylquinolin-4-amine () shares a similar iodine substituent but at position 6 instead of 3. Iodine’s larger atomic radius compared to bromine (e.g., in ’s 6-bromoquinoline derivatives) may enhance lipophilicity and influence target binding kinetics .

Amino Group Positioning: The amino group at position 3 in 4-Iodo-3-quinolinylamine contrasts with carboxamide or acrylamide functionalities in other analogs (e.g., ). The primary amine may offer distinct hydrogen-bonding capabilities, which are critical in kinase inhibitor design .

Synthetic Efficiency: Acrylamide derivatives () achieved yields of 53–88% via route B, while adamantyl-containing carboxamides () required multistep syntheses with thionyl chloride-mediated acylations.

Analytical Characterization: ESI-MS and 1H NMR are standard for confirming molecular weights and substituent positions (e.g., 6m in ). For iodinated quinolines, mass spectrometry reliably detects isotopic patterns due to iodine’s natural abundance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.